molecular formula C6H13NO3P+ B12059096 Diethyl (methylidyneammonio)methylphosphonate

Diethyl (methylidyneammonio)methylphosphonate

Cat. No.: B12059096
M. Wt: 178.15 g/mol
InChI Key: KHSFIJHHECVGHL-UHFFFAOYSA-N
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Description

Diethyl (methylidyneammonio)methylphosphonate is an organophosphorus compound with the molecular formula C5H13O3P. It is also known by other names such as diethyl methylphosphonate and phosphonic acid, methyl-, diethyl ester . This compound is characterized by its phosphonate group, which is a key functional group in many biologically active molecules and industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (methylidyneammonio)methylphosphonate can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with methyl iodide under basic conditions. The reaction proceeds as follows:

(C2H5O)2P(O)H+CH3I(C2H5O)2P(O)CH3+HI\text{(C2H5O)2P(O)H} + \text{CH3I} \rightarrow \text{(C2H5O)2P(O)CH3} + \text{HI} (C2H5O)2P(O)H+CH3I→(C2H5O)2P(O)CH3+HI

The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydroiodic acid formed during the reaction .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl (methylidyneammonio)methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl (methylidyneammonio)methylphosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing it to interact with enzymes and other proteins that recognize phosphate groups. This interaction can inhibit or modulate the activity of these enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (methylidyneammonio)methylphosphonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C6H13NO3P+

Molecular Weight

178.15 g/mol

IUPAC Name

diethoxyphosphorylmethyl(methylidyne)azanium

InChI

InChI=1S/C6H13NO3P/c1-4-9-11(8,6-7-3)10-5-2/h3H,4-6H2,1-2H3/q+1

InChI Key

KHSFIJHHECVGHL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C[N+]#C)OCC

Origin of Product

United States

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